Encequidar - 849675-66-7

Encequidar

Catalog Number: EVT-253745
CAS Number: 849675-66-7
Molecular Formula: C38H36N6O7
Molecular Weight: 688.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Encequidar (formerly HM30181) is a potent, selective, and minimally absorbed inhibitor of P-glycoprotein (P-gp) primarily investigated for its role in enhancing the oral bioavailability of P-gp substrate drugs. [ [] ] It is classified as a first-in-class, gut-specific P-gp inhibitor. [ [] ] Encequidar's primary function in scientific research is to overcome the limitations of poor oral bioavailability of various drugs, particularly chemotherapeutic agents, caused by P-gp efflux pumps in the gastrointestinal tract. [ [] ]

Molecular Structure Analysis

While a detailed molecular structure analysis is not explicitly provided in the abstracts, the high-resolution cryo-electron microscopy (cryo-EM) structure of Encequidar bound to human P-gp has been determined. [ [] ] This structural information is valuable for understanding the binding interactions between Encequidar and P-gp and aids in designing novel dual inhibitors targeting both P-gp and CYP3A4. [ [] ]

Mechanism of Action

Encequidar acts as a selective inhibitor of P-gp, a multidrug resistance (MDR) efflux pump found in various tissues, including the intestinal epithelium. [ [], [] ] Orally administered Encequidar selectively binds to and inhibits P-gp in the gastrointestinal tract, preventing the efflux of co-administered P-gp substrate drugs back into the intestinal lumen. [ [], [] ] This inhibition leads to increased drug absorption and enhanced oral bioavailability. [ [], [] ] Importantly, Encequidar itself is minimally absorbed systemically, minimizing potential off-target effects associated with systemic P-gp inhibition. [ [], [], [] ]

Applications
  • Enhancing Oral Bioavailability of Paclitaxel: Encequidar is extensively studied in combination with paclitaxel, a chemotherapeutic agent with poor oral bioavailability. Studies have shown that co-administration of Encequidar significantly increases the oral absorption and therapeutic efficacy of paclitaxel in various cancers, including metastatic breast cancer. [ [], [], [], [], [], [], [], [], [] ]
  • Enabling Oral Administration of Docetaxel: Similar to paclitaxel, docetaxel also suffers from poor oral bioavailability due to P-gp efflux. Research indicates that Encequidar can improve the oral absorption of docetaxel, potentially leading to the development of an oral docetaxel formulation. [ [], [], [], [] ]
  • Investigating Drug-Drug Interactions: Due to its gut-restricted P-gp inhibition, Encequidar is a valuable tool for investigating the role of intestinal P-gp and other efflux transporters like breast cancer resistance protein (BCRP) in drug-drug interactions. [ [] ]
Future Directions
  • Understanding the Impact on the Microbiome: Recent studies suggest a potential interaction between Encequidar, the gut microbiome, and the efficacy of immunotherapy. [ [] ] Further research is necessary to elucidate this complex interplay and optimize treatment strategies.
  • Developing Novel Dual Inhibitors: The cryo-EM structure of Encequidar bound to P-gp provides a foundation for designing novel dual inhibitors targeting both P-gp and other drug-metabolizing enzymes like CYP3A4. [ [] ] This approach aims to further enhance oral bioavailability while minimizing potential drug interactions.

Paclitaxel

Compound Description: Paclitaxel is a widely used chemotherapeutic agent for various cancers, including metastatic breast cancer. It is a hydrophobic molecule that requires formulation with Cremophor EL for intravenous administration. This formulation can cause hypersensitivity reactions, necessitating premedication with corticosteroids and antihistamines. [, , ]

Relevance: Paclitaxel is a substrate for the P-glycoprotein (P-gp) efflux pump, which limits its oral bioavailability. Encequidar, a P-gp inhibitor, enhances the oral absorption of paclitaxel, allowing for oral administration of this chemotherapeutic agent. This combination therapy, referred to as oral paclitaxel and encequidar (oPac+E), has shown promising results in clinical trials for metastatic breast cancer, demonstrating improved tumor response rates and reduced neuropathy compared to intravenous paclitaxel. [, , , , ]

Docetaxel

Compound Description: Docetaxel is another taxane chemotherapeutic agent used to treat various solid tumors. Like paclitaxel, docetaxel exhibits low oral bioavailability due to P-gp mediated efflux in the gut. [, , ]

Relevance: Similar to paclitaxel, the oral bioavailability of docetaxel can be enhanced by co-administration with encequidar. This suggests that encequidar can be used to overcome the limitations of P-gp efflux for different taxane drugs, potentially leading to more convenient and tolerable oral formulations. [, , ]

Carboplatin

Compound Description: Carboplatin is a platinum-based chemotherapeutic agent commonly used in cancer treatment. []

Relevance: While not directly interacting with encequidar, carboplatin has been investigated in combination with oral paclitaxel and encequidar (oPac+E) in clinical trials for early-stage, high-risk breast cancer. These trials aimed to evaluate the efficacy and safety of this triplet therapy. []

Dostarlimab

Compound Description: Dostarlimab is a monoclonal antibody that acts as an immune checkpoint inhibitor by targeting the programmed cell death protein 1 (PD-1). [, ]

Relevance: Dostarlimab, similar to carboplatin, has been studied in combination with oPac+E in clinical trials for high-risk breast cancer. The goal of these trials was to evaluate the synergistic effects of these agents in a neoadjuvant setting. [, ]

Trastuzumab

Compound Description: Trastuzumab is a monoclonal antibody targeting the human epidermal growth factor receptor 2 (HER2), making it an effective treatment for HER2-positive breast cancer. [, ]

Relevance: Trastuzumab has been used in conjunction with oPac+E and other chemotherapeutic agents in clinical trials for early-stage, HER2-positive breast cancer. These trials aimed to investigate the potential benefits of combining these therapies in neoadjuvant treatment strategies. [, ]

Properties

CAS Number

849675-66-7

Product Name

Encequidar

IUPAC Name

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide

Molecular Formula

C38H36N6O7

Molecular Weight

688.7 g/mol

InChI

InChI=1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46)

InChI Key

AHJUHHDDCJQACA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC

Synonyms

HM-30181 free base; HM30181; HM-30181; HM 30181.;N-(2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.